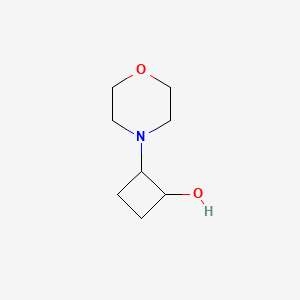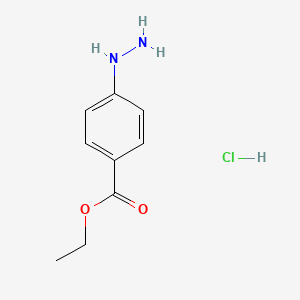![molecular formula C19H21N3O3S B2846645 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide CAS No. 1252924-96-1](/img/structure/B2846645.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which imbues them with unique chemical properties and biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves a multi-step process. The initial step generally includes the formation of the thienopyrimidine core structure through cyclization reactions. Subsequent modifications introduce the butyl group and the acetamide functionality.
A common synthetic route might involve the following:
Formation of the Thienopyrimidine Core: : Starting with a thiophene derivative and a suitable diaminopyrimidine, a cyclization reaction is conducted under acidic or basic conditions to form the thienopyrimidine structure.
Introduction of the Butyl Group:
Acetamide Formation: : The final step typically involves the acylation of an amine group with 2-methylphenylacetic acid chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production may employ more robust and scalable methods, often using automated synthesis machinery and optimizing reaction conditions to ensure high yields and purity. Solvent choice, reaction temperature, and catalysts can be adjusted to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : The thienopyrimidine ring can be oxidized under strong oxidative conditions, altering its electronic properties.
Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohol functionalities.
Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, which can modify the compound's substituents without altering the core structure.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents such as halogens or nitrating agents can be used in electrophilic aromatic substitution reactions.
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of alcohol derivatives.
Substitution: : Introduction of various functional groups (e.g., halides, nitro groups).
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound's unique structure allows it to act as a ligand in coordination complexes, which can be used in catalytic processes.
Biology
Enzyme Inhibition: : It has potential as an enzyme inhibitor, particularly in pathways involving thienopyrimidine-sensitive enzymes.
Medicine
Drug Development: : Its structure is being explored for therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: : Its incorporation into polymers and other materials can impart unique electronic properties useful in semiconductor technology.
Mécanisme D'action
The compound interacts with biological targets primarily through binding to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The thienopyrimidine core facilitates strong interactions with nucleic acid bases and proteins, influencing various biochemical pathways. For example, it might inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide
Uniqueness
What sets 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide apart is its specific substitution pattern, which affects its chemical reactivity and biological activity. The butyl group and the 2-methylphenylacetamide substitution confer unique lipophilic and steric properties, enhancing its binding affinity and specificity for particular biological targets compared to similar compounds.
Propriétés
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-4-10-21-18(24)17-15(9-11-26-17)22(19(21)25)12-16(23)20-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMYKQJYSTZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)


![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)


![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)



![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)

